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Introduction
Fostriecin is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein

Phosphatase 4 (PP4), two key serine/threonine phosphatases involved in a multitude of cellular

processes, including cell cycle regulation, signal transduction, and apoptosis.[1][2] The

covalent nature of its interaction with the catalytic subunit of these phosphatases makes it a

valuable tool for chemical biology and drug discovery.[3] Biotinylated fostriecin (bio-Fos)

serves as a high-affinity chemical probe to investigate the PP2A/PP4 interactome and to

identify direct binding partners within the cellular proteome.

This document provides detailed protocols for utilizing biotinylated fostriecin in pulldown

assays coupled with downstream analysis by Western blotting and mass spectrometry.

Principle of the Method
The biotin-fostriecin pulldown assay is an affinity purification technique designed to isolate and

identify cellular proteins that directly bind to fostriecin. The workflow begins with the incubation

of a biotinylated fostriecin probe with a cell lysate. The probe covalently binds to its target

proteins, primarily the catalytic subunits of PP2A and PP4. This stable complex is then

captured using streptavidin-coated magnetic beads, which exhibit an exceptionally high affinity

for biotin. Following a series of stringent washes to remove non-specifically bound proteins, the

captured protein complexes are eluted from the beads. The eluted proteins can then be
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identified and quantified by downstream methods such as Western blotting or mass

spectrometry.

Data Presentation
Inhibitory Activity of Fostriecin
Fostriecin exhibits high potency for PP2A and PP4, with significantly weaker inhibition of other

phosphatases.

Target Phosphatase IC50 Value

Protein Phosphatase 2A (PP2A) 1.4 nM - 3.2 nM[3][4]

Protein Phosphatase 4 (PP4) ~3 nM[1]

Protein Phosphatase 1 (PP1) 45 µM - 131 µM[3][4]

Protein Phosphatase 5 (PP5) ~60 µM[4]

Topoisomerase II ~40 µM[1]

Illustrative Quantitative Proteomics Data from Biotin-
Fostriecin Pulldown
The following table represents hypothetical quantitative mass spectrometry data from a biotin-

fostriecin pulldown experiment in a relevant cancer cell line (e.g., HeLa). The data illustrates

the expected enrichment of known fostriecin targets. Values are shown as fold change in

protein abundance in the biotin-fostriecin pulldown relative to a negative control (e.g., beads

only or a biotinylated control molecule).
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Protein
Accession

Gene Symbol Protein Name
Fold Change
(Bio-Fos /
Control)

p-value

P67775 PPP2CA

Serine/threonine-

protein

phosphatase 2A

catalytic subunit

alpha isoform

52.3 <0.0001

P62714 PPP2CB

Serine/threonine-

protein

phosphatase 2A

catalytic subunit

beta isoform

48.9 <0.0001

P60510 PPP4C

Serine/threonine-

protein

phosphatase 4

catalytic subunit

35.7 <0.0001

P62140 PPP2R1A

Serine/threonine-

protein

phosphatase 2A

65 kDa

regulatory

subunit A alpha

isoform

38.1 <0.0001

P67776 PPP2R1B

Serine/threonine-

protein

phosphatase 2A

65 kDa

regulatory

subunit A beta

isoform

35.5 <0.0001

Q13362 PPP2R2A Serine/threonine-

protein

phosphatase 2A

25.4 <0.001
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55 kDa

regulatory

subunit B alpha

isoform

P06241 HSP90AA1

Heat shock

protein HSP 90-

alpha

2.1 >0.05

P68363 TUBA1B
Tubulin alpha-1B

chain
1.5 >0.05

Note: This data is illustrative and intended to represent the expected outcome of a successful

experiment. Actual results may vary depending on the experimental conditions and cell type

used.

Experimental Protocols
Diagram of Experimental Workflow
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Caption: Workflow for biotinylated fostriecin pulldown assay.

Protocol 1: Cell Lysis
This protocol is optimized for the lysis of mammalian cells while preserving protein integrity and

phosphorylation states.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1233472?utm_src=pdf-body-img
https://www.benchchem.com/product/b1233472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cultured mammalian cells (e.g., HeLa, Jurkat)

Phosphate-Buffered Saline (PBS), ice-cold

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS.

Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)

Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

Cell scraper

Microcentrifuge

Procedure:

Grow cells to 80-90% confluency in appropriate culture vessels.

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

For adherent cells, add 1 mL of ice-cold RIPA Lysis Buffer (supplemented with one tablet of

protease and phosphatase inhibitor cocktail per 10 mL of buffer) per 10 cm dish. For

suspension cells, pellet the cells and resuspend in the supplemented RIPA buffer.

Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For

suspension cells, ensure they are well-resuspended.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Determine the protein concentration using a BCA protein assay.

The lysate can be used immediately or stored at -80°C.
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Protocol 2: Biotin-Fostriecin Pulldown Assay
Materials:

Cleared cell lysate (from Protocol 1)

Biotinylated Fostriecin (Bio-Fos)

Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)

Wash Buffer 1: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.1% SDS

Wash Buffer 2: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.5% NP-40

Wash Buffer 3: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl

Elution Buffer (for Western Blot): 2x Laemmli sample buffer with 2 mM biotin

Microcentrifuge tubes

Magnetic rack

End-over-end rotator

Procedure:

Bead Preparation:

For each pulldown, transfer 50 µL of streptavidin magnetic bead slurry to a microcentrifuge

tube.

Place the tube on a magnetic rack to capture the beads and discard the storage buffer.

Wash the beads three times with 500 µL of Wash Buffer 1.

Protein-Probe Interaction:

Dilute 1-2 mg of cleared cell lysate to a final volume of 1 mL with ice-cold RIPA buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1233472?utm_src=pdf-body
https://www.benchchem.com/product/b1233472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add biotinylated fostriecin to the lysate at a final concentration of 1-5 µM.

As a negative control, prepare a parallel sample with lysate and an equivalent volume of

DMSO.

Incubate the lysate-probe mixture for 2-4 hours at 4°C with gentle end-over-end rotation.

Capture of Biotinylated Complexes:

Add the pre-washed streptavidin beads to the lysate-probe mixture.

Incubate for an additional 1-2 hours at 4°C with gentle rotation.

Washing:

Capture the beads with the magnetic rack and discard the supernatant (unbound fraction).

Wash the beads sequentially as follows, using 1 mL of buffer for each wash and rotating

for 5 minutes at 4°C:

Two washes with Wash Buffer 1.

Two washes with Wash Buffer 2.

Two washes with Wash Buffer 3.

After the final wash, carefully remove all residual buffer.

Elution (for Western Blot Analysis):

Add 50 µL of Elution Buffer to the beads.

Boil the sample at 95-100°C for 10 minutes.

Place the tube on the magnetic rack and collect the supernatant containing the eluted

proteins. Proceed to Protocol 3.

For Mass Spectrometry Analysis:
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After the final wash in step 4.4, proceed directly to Protocol 4 (On-Bead Digestion).

Protocol 3: Western Blot Analysis
Materials:

Eluted protein sample (from Protocol 2)

SDS-PAGE gels

Transfer apparatus and membranes (PVDF or nitrocellulose)

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-PP2A catalytic subunit, anti-PP4 catalytic subunit)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Load the eluted samples and input controls onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per

manufacturer's recommendation) overnight at 4°C.

Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with

0.1% Tween-20).

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times for 10 minutes each with TBST.
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Protocol 4: On-Bead Digestion for Mass Spectrometry
This protocol is designed for preparing samples for identification and quantification of pulled-

down proteins by LC-MS/MS.

Materials:

Beads with captured proteins (from Protocol 2, step 4.4)

Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate (AmBic)

Alkylation Buffer: 55 mM iodoacetamide (IAA) in 50 mM AmBic (prepare fresh and protect

from light)

Trypsin (mass spectrometry grade)

50 mM Ammonium Bicarbonate (AmBic)

Formic Acid (FA)

Acetonitrile (ACN)

Eppendorf Thermomixer or equivalent

Procedure:

After the final wash step in the pulldown protocol, wash the beads twice with 500 µL of 50

mM AmBic.

Resuspend the beads in 50 µL of Reduction Buffer. Incubate at 56°C for 30 minutes with

shaking.

Cool the sample to room temperature. Add 50 µL of Alkylation Buffer and incubate for 20

minutes in the dark at room temperature.

Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
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Wash the beads twice with 500 µL of 50 mM AmBic.

Resuspend the beads in 100 µL of 50 mM AmBic and add trypsin at a 1:50 (enzyme:protein)

ratio.

Incubate overnight at 37°C with shaking.

Centrifuge the tubes and transfer the supernatant containing the digested peptides to a new

tube.

To elute any remaining peptides, wash the beads with 100 µL of a solution containing 60%

ACN and 1% FA. Combine this with the first supernatant.

Acidify the pooled supernatant with formic acid to a final concentration of 1%.

Dry the peptides in a vacuum centrifuge.

The peptides are now ready for desalting (e.g., using C18 StageTips) and subsequent LC-

MS/MS analysis.

Fostriecin Signaling Pathway
Fostriecin primarily inhibits PP2A and PP4, which are central regulators of numerous signaling

pathways. By inhibiting these phosphatases, fostriecin leads to the hyperphosphorylation of

their downstream substrates, affecting pathways that control the cell cycle, such as the G2/M

transition, and promoting apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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